molecular formula C14H17N3O6P2 B3828528 (2-{[4-(phenyldiazenyl)phenyl]amino}-1,1-ethanediyl)bis(phosphonic acid)

(2-{[4-(phenyldiazenyl)phenyl]amino}-1,1-ethanediyl)bis(phosphonic acid)

Cat. No. B3828528
M. Wt: 385.25 g/mol
InChI Key: ISUJBZLAWZEPBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-{[4-(phenyldiazenyl)phenyl]amino}-1,1-ethanediyl)bis(phosphonic acid), also known as PDP, is a chemical compound with potential applications in scientific research. It is a phosphonate-based molecule that can be synthesized using various methods, and its mechanism of action involves binding to metal ions and inhibiting their activity.

Mechanism of Action

The mechanism of action of (2-{[4-(phenyldiazenyl)phenyl]amino}-1,1-ethanediyl)bis(phosphonic acid) involves its ability to bind to metal ions and inhibit their activity. It forms stable complexes with metal ions, preventing them from participating in biological processes such as enzyme catalysis and DNA replication. This can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
(2-{[4-(phenyldiazenyl)phenyl]amino}-1,1-ethanediyl)bis(phosphonic acid) has been shown to have a variety of biochemical and physiological effects, including inhibition of metalloenzymes, regulation of metal homeostasis, and potential therapeutic effects in diseases such as cancer and Alzheimer's. It has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using (2-{[4-(phenyldiazenyl)phenyl]amino}-1,1-ethanediyl)bis(phosphonic acid) in lab experiments is its ability to selectively bind to metal ions, allowing for precise control over the inhibition of metalloenzymes and other metal-dependent processes. However, its stability and solubility can be limiting factors, and its potential toxicity must be carefully considered.

Future Directions

There are many potential future directions for research involving (2-{[4-(phenyldiazenyl)phenyl]amino}-1,1-ethanediyl)bis(phosphonic acid), including further studies on its metal binding properties, its potential therapeutic applications, and its interactions with other molecules and biological systems. Additionally, new synthesis methods and modifications to the molecule could lead to improved properties and applications.

Scientific Research Applications

(2-{[4-(phenyldiazenyl)phenyl]amino}-1,1-ethanediyl)bis(phosphonic acid) has potential applications in scientific research, particularly in the field of metal ion coordination chemistry. It can be used as a ligand to bind to metal ions such as copper, zinc, and iron, and inhibit their activity. This can be useful in studying the role of metal ions in biological processes, as well as in developing new metal-based drugs.

properties

IUPAC Name

[2-(4-phenyldiazenylanilino)-1-phosphonoethyl]phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O6P2/c18-24(19,20)14(25(21,22)23)10-15-11-6-8-13(9-7-11)17-16-12-4-2-1-3-5-12/h1-9,14-15H,10H2,(H2,18,19,20)(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUJBZLAWZEPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NCC(P(=O)(O)O)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O6P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501038809
Record name Phosphonic acid, P,P'-[2-[[4-(2-phenyldiazenyl)phenyl]imino]ethylidene]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501038809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphonic acid, P,P'-[2-[[4-(2-phenyldiazenyl)phenyl]imino]ethylidene]bis-

CAS RN

351062-49-2
Record name Phosphonic acid, P,P'-[2-[[4-(2-phenyldiazenyl)phenyl]imino]ethylidene]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501038809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-{[4-(phenyldiazenyl)phenyl]amino}-1,1-ethanediyl)bis(phosphonic acid)
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(2-{[4-(phenyldiazenyl)phenyl]amino}-1,1-ethanediyl)bis(phosphonic acid)
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(2-{[4-(phenyldiazenyl)phenyl]amino}-1,1-ethanediyl)bis(phosphonic acid)
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(2-{[4-(phenyldiazenyl)phenyl]amino}-1,1-ethanediyl)bis(phosphonic acid)
Reactant of Route 6
(2-{[4-(phenyldiazenyl)phenyl]amino}-1,1-ethanediyl)bis(phosphonic acid)

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